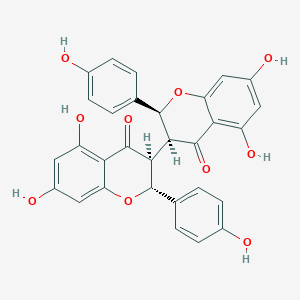

Neochamaejasmin B

Overview

Description

Neochamaejasmin B is a natural product found in Stellera chamaejasme and Daphne feddei . It is a biflavanone compound isolated from Stellera chamaejasme L. (Thymelaeaceae) .

Molecular Structure Analysis

Neochamaejasmin B has a molecular formula of C30H22O10 . The molecular weight is 542.5 g/mol . The IUPAC name is (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis

Neochamaejasmin B has a molecular weight of 542.5 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 .Scientific Research Applications

1. Apoptosis Induction in Insect Neuronal Cells Neochamaejasmin B (NCB) has been found to induce apoptosis in the neuronal cells of Helicoverpa zea (AW1 cells). The compound inhibits cell growth and is cytotoxic to AW1 cells in a dose-dependent manner . The apoptosis induced by NCB was found to be dose-dependent, with a decline in the mitochondrial membrane potential (MMP) observed. The levels of Bax, a pro-apoptotic protein, were increased with increases in drug concentration . These findings suggest that NCB could potentially be used to develop a new insecticide .

P-Glycoprotein Inhibition

NCB has been found to inhibit P-glycoprotein (P-gp, ABCB1, MDR1), a protein that pumps foreign substances out of cells . Rhodamine-123 (R-123) transport and accumulation studies in MDCK-hMDR1 cells indicated that NCB inhibited the P-gp-mediated efflux in a concentration-dependent manner . This suggests that NCB could potentially be used in the treatment of multidrug-resistant cancers, where overexpression of P-gp leads to decreased intracellular accumulation of chemotherapeutic drugs .

Potential Antiviral Properties

While specific studies on NCB’s antiviral properties are not available, it’s worth noting that Stellera chamaejasme L., the plant from which NCB is extracted, is claimed to have antiviral properties . Further research could explore this potential application of NCB.

Potential Antitumor Properties

Similar to the antiviral properties, while specific studies on NCB’s antitumor properties are not available, Stellera chamaejasme L. is claimed to have antitumor properties . This suggests a potential application of NCB in cancer treatment, which warrants further investigation.

Potential Antibacterial Properties

Again, while specific studies on NCB’s antibacterial properties are not available, Stellera chamaejasme L. is claimed to have antibacterial properties . This suggests a potential application of NCB in treating bacterial infections, which warrants further investigation.

6. Potential Use in Insecticide Screening and Toxicology Research Given NCB’s effects on insect neuronal cells, it could potentially be used in insecticide screening and toxicology research . Its cytotoxic effects on these cells could provide valuable insights into the development of new insecticides .

Mechanism of Action

Target of Action

NCB primarily targets P-glycoprotein (P-gp, ABCB1, MDR1) and Caspase-10 . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment . Caspase-10 is an initiator caspase, meaning it responds to cell death signals by cleaving and activating other caspases, leading to apoptosis .

Mode of Action

NCB interacts with its targets in a few key ways. It inhibits the P-gp-mediated efflux in a concentration-dependent manner, which can enhance the cellular uptake of certain drugs . In terms of apoptosis, NCB increases the activity of caspase-3 and caspase-10, leading to programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by NCB is the apoptotic pathway . NCB induces apoptosis in a caspase-10-dependent manner . It also causes a decline in the mitochondrial membrane potential (MMP) and increases the levels of Bax, a pro-apoptotic protein . There is no statistical difference in bcl-2 levels at different ncb doses .

Pharmacokinetics

This suggests that NCB may have good bioavailability, as P-gp is known to limit the absorption of many drugs .

Result of Action

The primary result of NCB’s action is the induction of apoptosis, or programmed cell death . This is characterized by a series of events including changes in cell morphology, DNA fragmentation, and ultimately, cell death . This makes NCB a potential candidate for the development of new insecticides .

Safety and Hazards

properties

IUPAC Name |

(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JQYHKRKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316323 | |

| Record name | Neochamaejasmin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neochamaejasmin B | |

CAS RN |

90411-12-4 | |

| Record name | Neochamaejasmin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90411-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neochamaejasmin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

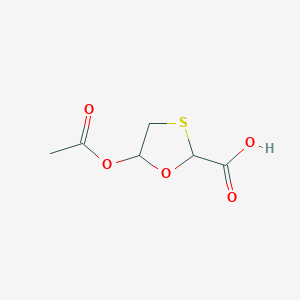

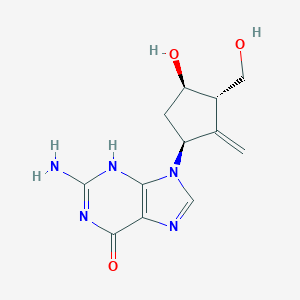

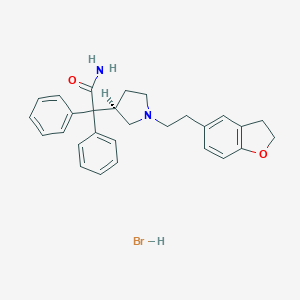

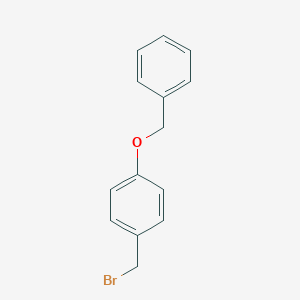

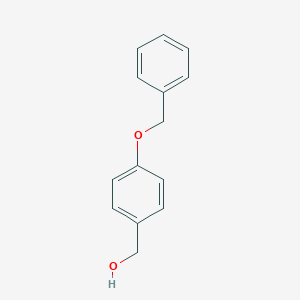

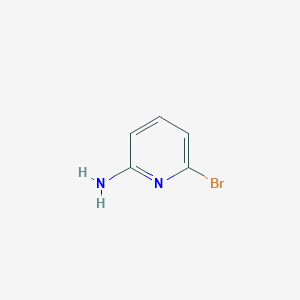

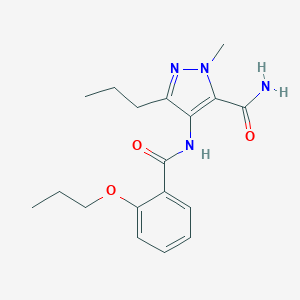

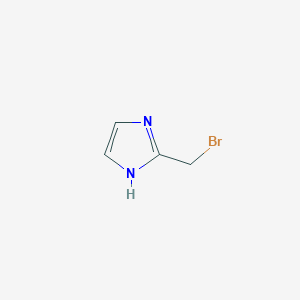

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

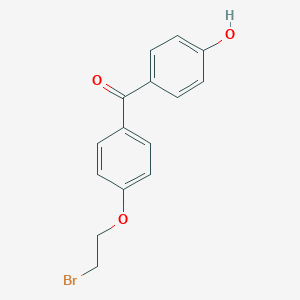

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)